N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide
Description
N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a complex organic compound that features multiple functional groups, including an amide, oxadiazole, and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-oxo-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-4-19(23(31)26-21-15(2)6-5-7-16(21)3)29-14-18(8-9-20(29)30)24-27-22(28-32-24)17-10-12-25-13-11-17/h5-14,19H,4H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBWZFWJUZZLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)N2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide typically involves multi-step organic synthesis. The process may include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
Formation of the amide bond: This is usually done through condensation reactions between an amine and a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or oxadiazole rings.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the amide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Conditions could include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Case Studies
Several studies have highlighted the efficacy of similar oxadiazole derivatives against various cancer cell lines:
- Kucukoglu et al. synthesized a series of oxadiazole derivatives and tested them against multiple cancer cell lines. Some compounds showed higher potency than established chemotherapeutics like doxorubicin .
- Moniot et al. reported that substituted oxadiazoles displayed selective inhibition against Sirtuin proteins, which are implicated in cancer progression .
These findings suggest that N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide could be a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
Compounds similar to this compound have been evaluated for antimicrobial activity. The presence of the pyridine ring is known to enhance the antimicrobial properties by facilitating interactions with microbial enzymes .
Neuroprotective Effects
Recent studies have suggested that oxadiazole derivatives may possess neuroprotective effects by modulating neuroinflammation and oxidative stress pathways . This opens avenues for exploring the compound's utility in treating neurodegenerative disorders.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Oxadiazole Ring | Enhances anticancer properties |
| Pyridine Substituent | Improves interaction with biological targets |
| Dimethylphenyl Group | Increases lipophilicity and cellular uptake |
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)propanamide
- **N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)pentanamide
Uniqueness
The uniqueness of N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide lies in its specific combination of functional groups and the spatial arrangement of these groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide, identified by its CAS number 1396631-14-3, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that incorporates a 1,2,4-oxadiazole moiety, which has been associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O3 |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 1396631-14-3 |
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazole can inhibit various cancer cell lines, demonstrating IC50 values in the low micromolar range against human colon adenocarcinoma and other types of cancer . Specifically, the oxadiazole derivatives have shown to inhibit enzymes related to cancer progression such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are crucial in tumor growth and metastasis .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar structural motifs have been reported to act as selective inhibitors of cyclooxygenases (COX), particularly COX-II, which is implicated in inflammatory processes . A related study reported that oxadiazole derivatives exhibited moderate to high COX-II inhibition with significant anti-inflammatory activity in vivo .
Antimicrobial Activity
The presence of pyridine and oxadiazole rings in the compound may contribute to antimicrobial properties. Research has shown that oxadiazole derivatives possess activity against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.
Case Studies and Research Findings
- Anticancer Efficacy : A recent study evaluated a series of oxadiazole derivatives for their anticancer activities. The most potent compounds exhibited IC50 values below 100 µM across multiple cancer cell lines including breast and lung cancers .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated a reduction in edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory drugs .
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli showed that certain derivatives of this compound had minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, indicating promising antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
